Imidazo[1,5-a]pyridine-3-carboxamide
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Overview
Description
Imidazo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-3-carboxamide typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions. Another approach involves the oxidative cyclization of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate . These methods are operationally simple and can be carried out on a gram scale.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,5-a]pyridine-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Imidazo[1,5-a]pyridine-3-carboxylic acid.
Reduction: Imidazo[1,5-a]pyridine-3-amine.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Imidazo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an anticancer agent, with studies demonstrating its efficacy against various cancer cell lines.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it can inhibit kinases and other enzymes critical for cell proliferation and survival.
Pathways Involved: The inhibition of these targets can lead to the disruption of signaling pathways such as the NF-kappaB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine-3-carboxamide can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridine: This compound has a different fusion pattern and is used in the development of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H7N3O/c9-7(12)8-10-5-6-3-1-2-4-11(6)8/h1-5H,(H2,9,12) |
InChI Key |
DEJDPCGXYWQAQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C(=O)N |
Origin of Product |
United States |
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